1-Benzyl-4-phenylpiperidin-4-ol

Beschreibung

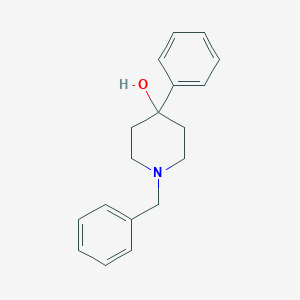

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLMXEAPEVBCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213290 | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-83-4 | |

| Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63843-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063843834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63843-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Phenylpiperidin 4 Ol and Its Analogs

Direct Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

The most direct and common method for the synthesis of this compound involves the reaction of a phenyl-based organometallic reagent with N-benzyl-4-piperidone. A widely employed approach utilizes a Grignard reagent. google.com

Specifically, phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium turnings, is reacted with 1-benzyl-4-piperidone in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). google.com The reaction mixture is typically stirred at room temperature and may be gently heated to reflux to ensure completion. google.com An aqueous workup with a saturated ammonium (B1175870) chloride solution is then performed to quench the reaction and protonate the resulting alkoxide. google.com

The synthesis of the precursor, 1-benzyl-4-piperidone, can be achieved through several routes. One common method is the N-alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com Another approach involves a sequence of 1,4-addition of benzylamine (B48309) to methyl acrylate (B77674), followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield the desired piperidone. chemicalbook.com

Strategies for the Construction of the 4-Phenylpiperidin-4-ol (B156043) Core

The formation of the core 4-phenylpiperidin-4-ol structure is a key synthetic challenge, primarily centered on the creation of the C4-quaternary stereocenter bearing both a phenyl and a hydroxyl group.

The addition of phenyl Grignard reagents to a 4-piperidone derivative is the most prevalent strategy for constructing the 4-phenyl-4-piperidin-4-ol core. This method's versatility allows for the use of various substituted phenylmagnesium halides and N-protected 4-piperidones to generate a diverse library of analogs.

In a typical procedure, a solution of the N-protected 4-piperidone in an anhydrous ether solvent like THF is treated with a solution of phenylmagnesium bromide. google.com For instance, 1-benzyl-4-piperidone dissolved in anhydrous THF is added dropwise to the Grignard reagent, followed by heating to reflux. google.com The reaction is then quenched with an aqueous solution of ammonium chloride. google.com This approach has also been used in the synthesis of precursors for 4-amino-4-phenylpiperidines, where N,N-dibenzyl-4-amino-4-cyanopiperidine is subjected to a Grignard reaction with phenylmagnesium bromide. google.com

The synthesis of related structures, such as 4-phenylpiperidin-4-ol substituted pyrazoles, also successfully employs Grignard reagents in their synthetic pathway. icm.edu.plresearchgate.netresearcher.life

Table 1: Examples of Grignard Reactions for 4-Phenylpiperidin-4-ol Synthesis

| N-Substituent | Piperidone Precursor | Grignard Reagent | Solvent | Reference |

| Benzyl | 1-Benzyl-4-piperidone | Phenylmagnesium bromide | Anhydrous Tetrahydrofuran | google.com |

| Benzyl (for amino derivative) | N,N-Dibenzyl-4-amino-4-cyanopiperidine | Phenylmagnesium bromide | Not specified | google.com |

| Hydrogen (hydrochloride salt) | 4-Piperidone | Benzylmagnesium chloride | Diethyl ether |

While Grignard reactions are dominant, other methodologies exist for forming the crucial C-C bond at the C4 position. The Mannich reaction, a multicomponent condensation, can be used to synthesize the piperidine (B6355638) ring itself, which can then be further functionalized. For example, 4-benzyl-4-hydroxypiperidines have been synthesized through a Mannich reaction followed by treatment with a Grignard reagent.

Another advanced strategy involves aza-Michael cyclizations. Substituted divinyl ketones can react with primary amines, such as benzylamine, in an aza-Michael reaction to form 2-substituted N-benzylic 4-piperidones. kcl.ac.uk These piperidone intermediates are then suitable for subsequent conversion to the corresponding tertiary alcohols via Grignard addition or other nucleophilic attacks at the carbonyl group.

N-Alkylation and Other Modifications of the Piperidine Nitrogen

Modification of the piperidine nitrogen is a fundamental strategy for creating analogs of this compound. The nitrogen atom can be alkylated before or after the creation of the C4-tertiary alcohol.

A common method for preparing the key intermediate, 1-benzyl-4-piperidone, is the N-alkylation of 4-piperidone. This is often carried out by treating 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction is heated to drive it to completion. chemicalbook.com Alternative conditions for N-alkylation of piperidines in general include using an alkyl halide with K₂CO₃ in DMF at room temperature, or for more robust reactions, sodium hydride (NaH) in DMF. researchgate.net Reductive amination is another powerful technique, where a piperidone reacts with an aldehyde (e.g., phenylacetaldehyde) to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.org

Table 2: Conditions for N-Alkylation of Piperidine Scaffolds

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Reference |

| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | Dry DMF | 65 °C, 14 h | chemicalbook.com |

| Piperidine | Alkyl bromide/iodide | K₂CO₃ | Dry DMF | Room Temperature | researchgate.net |

| Piperidine | Alkylating agent | NaH | Dry DMF | 0 °C to RT | researchgate.net |

| 4-Piperidone | Phenylacetaldehyde | Triethylamine | 1,2-Dichloroethane | Reductive amination with NaBH(OAc)₃ | sciencemadness.org |

Derivatization at the Hydroxyl Group and Phenyl Ring Positions

Further functionalization of the this compound core can be achieved by modifying the tertiary hydroxyl group or the aromatic phenyl ring. The hydroxyl group can be alkylated or acylated to introduce a variety of substituents. For instance, the hydroxyl group of a related 4-(2-hydroxyphenyl)-4-piperidinol was alkylated using dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide in the presence of sodium carbonate. google.com Acylation of hydroxyl groups in similar structures has also been demonstrated, for example, using acetic anhydride. google.com

While direct functionalization of the unsubstituted phenyl ring of the title compound is less commonly described in the context of its initial synthesis, analogs can be readily prepared by starting with substituted Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) or substituted piperidones. This pre-functionalization strategy is often more efficient than attempting electrophilic aromatic substitution on the final product, which could lead to complex product mixtures due to the presence of multiple reactive sites.

Advanced Synthetic Protocols for Functionalized Piperidine Derivatives

Modern organic synthesis has introduced sophisticated methods for creating highly substituted and functionalized piperidine derivatives, which can be applied to the synthesis of complex analogs of this compound.

Recent advances include various metal-catalyzed and organocatalyzed reactions for piperidine ring formation. nih.gov These include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multicomponent reactions. nih.govajchem-a.com Gold-catalyzed intramolecular dearomatization/cyclization and radical cyclizations of 1,6-enynes represent novel approaches to constructing polysubstituted piperidine rings. nih.gov

Direct C-H functionalization has emerged as a powerful tool for late-stage modification of the piperidine core. nih.govresearchgate.net By using specific rhodium catalysts and nitrogen protecting groups, it is possible to selectively introduce functional groups at the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion of donor/acceptor carbenes can be directed to different positions based on the steric and electronic properties of the catalyst and the N-protecting group. researchgate.net This allows for the synthesis of positional analogs that would be difficult to access through traditional methods. nih.gov

Catalytic Hydrogenation in Piperidine Synthesis

The formation of the piperidine ring via catalytic hydrogenation of pyridine precursors is a fundamental and widely utilized method in organic synthesis. nih.govrsc.org This process involves the reduction of the aromatic pyridine ring using hydrogen gas, typically in the presence of a metal catalyst. nih.gov The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity.

Commonly, transition metals such as platinum, palladium, rhodium, and ruthenium are employed as catalysts, often supported on carbon or in the form of an oxide. asianpubs.orgnih.gov For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, has been effectively used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressures of 50 to 70 bar at room temperature. asianpubs.org This method provides a direct route to the corresponding piperidine derivatives. asianpubs.org Similarly, rhodium on carbon (Rh/C) has been shown to catalyze the complete hydrogenation of aromatic rings, including pyridine, at 80°C in water under a relatively mild 5 atm of H2 pressure. organic-chemistry.org Ruthenium-based catalysts, such as RuCl3·xH2O with borane-ammonia as the hydrogen source, also facilitate the reduction of pyridines to piperidines in excellent yields. organic-chemistry.org The conditions for these hydrogenations can be tailored to be compatible with various functional groups, although highly acidic conditions are sometimes used to activate the pyridine ring towards reduction. nih.gov

Table 1: Selected Catalytic Systems for Piperidine Synthesis via Pyridine Hydrogenation

| Catalyst System | Substrate Example | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | Substituted Pyridines (e.g., 3-Phenylpyridine) | H₂ (50-70 bar), Glacial Acetic Acid, Room Temperature, 6-10 h | Effective for various substituted pyridines, affording the corresponding piperidines. | asianpubs.org |

| 10% Rhodium on Carbon (Rh/C) | Pyridine | H₂ (5 atm), Water, 80°C | Complete hydrogenation of the aromatic ring under mild pressure. | organic-chemistry.org |

| Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) | Pyridine derivatives | Ammonia borane (B79455) (H₃N-BH₃), Solvent, Temperature not specified | Provides corresponding alicyclic heterocycles in very good isolated yields. | organic-chemistry.org |

| Cobalt-based nanocatalysts | Pyridine derivatives | High temperature and pressure | Effective for the hydrogenation of various pyridine derivatives. | nih.gov |

Radical-Mediated Cyclization Techniques

An alternative approach to constructing the piperidine ring involves radical-mediated cyclization of linear precursors. These methods offer distinct advantages, including mild reaction conditions and tolerance of various functional groups. The strategies typically involve the generation of a radical species which then undergoes an intramolecular cyclization to form the six-membered ring.

One modern approach utilizes photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov In this system, a strongly reducing organic photoredox catalyst, driven by visible light, initiates the formation of an aryl radical. This radical then undergoes a regioselective 6-exo cyclization onto a tethered olefin, followed by a hydrogen-atom transfer (HAT) to yield complex spiropiperidines. nih.gov This method avoids the use of toxic reagents and precious metals. nih.gov

Another powerful technique is the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org For instance, the cyclization of stabilized radicals onto α,β-unsaturated esters can lead to 2,4,5-trisubstituted piperidines with notable diastereoselectivity. acs.org Radical cascades initiated by triethylborane (B153662) have also been developed for the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes, proceeding through a complex series of cyclizations and rearrangements. mdpi.com

Table 2: Examples of Radical-Mediated Piperidine Synthesis

| Methodology | Precursor Type | Key Reagents/Catalysts | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Organic Photoredox Catalysis | Linear aryl halide precursors with a tethered olefin | Organic photoredox catalyst (e.g., 3DPAFIPN), Hünig's base | Light-induced single-electron transfer (SET) to form an aryl radical, followed by 6-exo cyclization. | nih.gov |

| Stabilized Radical Cyclization | Amine precursors with a pendant α,β-unsaturated ester | Radical initiator (e.g., AIBN), Tributyltin hydride | 6-exo cyclization of a stabilized radical onto the unsaturated ester. | acs.org |

| Radical Cascade Cyclization | 1,6-enynes | Triethylborane (radical initiator) | Complex cascade involving 5-exo-dig and 3-exo-trig cyclizations and ring cleavage. | mdpi.com |

| Cobalt(II)-Catalyzed Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Intramolecular cyclization effective for producing various piperidines. | mdpi.com |

Oxidative Debenzylation Procedures

The N-benzyl group is a common protecting group for the nitrogen atom in piperidine synthesis. Its removal is a crucial step in many synthetic sequences. While catalytic hydrogenolysis is a standard method, oxidative debenzylation procedures provide important alternatives, especially when hydrogenolysis-sensitive functional groups are present in the molecule. researchgate.netmpg.de

A notable method involves the generation of bromo radicals from alkali metal bromides (like KBr or NaBr) using an oxidant such as Oxone. organic-chemistry.orgnih.gov Under mild conditions, the bromo radical abstracts a hydrogen atom from the benzylic position of the N-benzylpiperidine. organic-chemistry.org The resulting radical intermediate is further oxidized and hydrolyzed to yield the secondary piperidine and benzaldehyde. organic-chemistry.org This transition-metal-free method is environmentally friendly and efficient for a wide range of substrates. organic-chemistry.org

Other oxidative reagents can also achieve this transformation. Ceric ammonium nitrate (B79036) (CAN) has been shown to cleanly cleave N-benzyl groups from tertiary amines to afford the corresponding secondary amines. researchgate.net More recently, visible-light-mediated oxidative debenzylation has emerged as a powerful technique. mpg.deista.ac.at Using a photo-oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), either stoichiometrically or catalytically, benzyl ethers and N-benzyl amines can be cleaved under mild, light-mediated conditions. mpg.deista.ac.at This approach offers excellent functional group compatibility, tolerating groups such as azides, alkenes, and alkynes that are sensitive to reductive cleavage. mpg.de

Table 3: Methods for Oxidative Debenzylation of N-Benzylpiperidines and Analogs

| Reagent/System | Substrate Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Alkali Metal Bromide / Oxone | N-Benzyl amides, N-Benzyl ethers | CH₃CN/H₂O, Room Temperature | Transition-metal-free, mild conditions, generates bromo radical for H-atom abstraction. | organic-chemistry.orgnih.gov |

| Ceric Ammonium Nitrate (CAN) | Tertiary N-benzyl amines | Aqueous solution | Effective for clean N-debenzylation of tertiary amines. | researchgate.net |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) / Visible Light | Benzyl ethers, N-Benzyl amines | Photocatalytic or stoichiometric, various solvents (e.g., CH₂Cl₂) | Mild, high functional group tolerance (alkenes, alkynes, azides). Can be performed in continuous flow. | mpg.deista.ac.at |

| Vanadyl acetylacetonate (B107027) / Triazole ligand | O-Benzyl ethers | Oxygen (oxidant) | Catalytic system allowing for selective oxidative cleavage with O₂ as the sole oxidant. | researchgate.net |

Structure Activity Relationship Sar Investigations of 1 Benzyl 4 Phenylpiperidin 4 Ol Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 1-benzyl-4-phenylpiperidin-4-ol derivatives can be profoundly influenced by the nature and position of substituents on both the N-benzyl and the 4-phenyl rings. Research on structurally related N-(1-benzylpiperidin-4-yl)phenylacetamides has provided valuable insights into these effects, particularly concerning their affinity for sigma receptors. nih.gov

Substitution on the aromatic ring of the N-benzyl group can modulate activity. While specific data on this compound is limited, general principles from related series suggest that both electron-donating and electron-withdrawing groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, in related fentanyl analogs, the N-benzyl analog itself shows significantly reduced activity compared to the N-phenethyl analog, highlighting the sensitivity of the N-substituent length and conformation. plos.org

More detailed SAR data is available for substitutions on the 4-phenyl ring in analogous systems. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide aromatic ring were systematically evaluated for their impact on sigma-1 and sigma-2 receptor binding affinity. nih.gov Generally, halogen substitutions on this ring tend to increase affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov Furthermore, for several substituents like chloro, bromo, fluoro, nitro, and methoxy, the position of substitution was found to be critical, with the 3-position generally conferring higher affinity for both sigma-1 and sigma-2 receptors compared to the 2- or 4-positions. nih.gov

To illustrate these substituent effects, the following interactive data table, based on findings from the closely related N-(1-benzylpiperidin-4-yl)phenylacetamide series, showcases the influence of various substituents on the phenyl ring on sigma-1 receptor affinity (Ki).

| Substituent (on Phenyl Ring) | Position | Ki (nM) for σ1 Receptor |

| H | - | 3.90 |

| 2-F | 2 | 4.50 |

| 3-F | 3 | 2.80 |

| 4-F | 4 | 4.30 |

| 2-Cl | 2 | 5.10 |

| 3-Cl | 3 | 2.10 |

| 4-Cl | 4 | 4.80 |

| 2-Br | 2 | 6.20 |

| 3-Br | 3 | 2.50 |

| 4-Br | 4 | 5.90 |

| 2-CH3 | 2 | 7.10 |

| 3-CH3 | 3 | 3.50 |

| 4-CH3 | 4 | 6.80 |

| 2-OCH3 | 2 | 8.50 |

| 3-OCH3 | 3 | 4.20 |

| 4-OCH3 | 4 | 7.90 |

| 3-NO2 | 3 | 3.10 |

| 4-NO2 | 4 | 6.50 |

Note: The data in this table is derived from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives and is presented to illustrate potential SAR trends for the this compound scaffold. nih.gov

Stereochemical Considerations in Ligand-Receptor Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. The this compound scaffold contains at least one chiral center at the C-4 position of the piperidine (B6355638) ring. The introduction of additional substituents can create further stereocenters, leading to multiple stereoisomers with potentially distinct pharmacological profiles.

The orientation of the 4-phenyl group, either axial or equatorial, can significantly impact receptor binding and efficacy. Studies on related 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that the size of the substituent at the 4-position can influence the preferred conformation of the phenyl group, which in turn affects opioid receptor affinity and activity.

Furthermore, if the piperidine ring or the N-benzyl group is asymmetrically substituted, additional chiral centers can arise. The absolute configuration of these centers can lead to dramatic differences in biological activity. For example, in a study of the potent analgesic ohmefentanyl, which contains a more complex 1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl core, the stereochemistry at the 3- and 4-positions of the piperidine ring, as well as at the benzylic carbon of the N-substituent, was found to be crucial for its high affinity and selectivity for the mu-opioid receptor. This underscores the importance of controlling stereochemistry during the design and synthesis of new this compound derivatives to optimize their interaction with specific receptors.

Bioisosteric Replacements and Their Pharmacological Consequences

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. In the context of this compound derivatives, bioisosteric replacements can be envisioned for several parts of the scaffold.

The N-benzyl group is another site amenable to bioisosteric replacement. While maintaining a lipophilic character is often important for activity, replacing the benzyl (B1604629) group with other aralkyl or even cycloalkylmethyl groups can fine-tune the compound's properties. For example, replacing the N-benzyl group with an N-phenethyl group in some opioid series can enhance activity.

The hydroxyl group at the 4-position is also a candidate for bioisosteric replacement. While it can participate in hydrogen bonding interactions with the receptor, replacing it with groups like an amine, amide, or even a small alkyl group would fundamentally alter the polarity and hydrogen bonding potential at this position, leading to potentially different pharmacological outcomes.

Rational Design Principles Derived from SAR Studies

The culmination of SAR investigations on this compound and related scaffolds provides a set of guiding principles for the rational design of new, more effective, and selective therapeutic agents.

A primary principle is the importance of the basic nitrogen atom in the piperidine ring, which is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue in the target receptor, a common feature in opioid and other CNS-active compounds.

The N-substituent plays a crucial role in determining the pharmacological profile. The size, shape, and lipophilicity of the N-benzyl group can be optimized to enhance affinity and selectivity for a specific target. For instance, extending the N-benzyl to an N-phenethyl group often increases opioid receptor affinity.

The 4-phenyl-4-ol moiety is critical for anchoring the ligand in the receptor binding pocket. Substituents on the 4-phenyl ring can be used to probe for additional interactions and to fine-tune electronic and steric properties. As suggested by data from related series, specific substitution patterns, such as meta-substitution, can be particularly favorable for enhancing affinity. nih.gov

Finally, stereochemistry must be a central consideration in the design process. The synthesis of single enantiomers or diastereomers is often necessary to maximize therapeutic efficacy and minimize off-target effects. Computational modeling and X-ray crystallography of ligand-receptor complexes can provide invaluable insights into the optimal stereochemical requirements for potent and selective binding. By integrating these rational design principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel drug candidates with improved therapeutic potential.

Pharmacological Profiling and Mechanistic Elucidation of 1 Benzyl 4 Phenylpiperidin 4 Ol Derivatives

Receptor Binding Affinities and Selectivity Studies

The interaction of 1-benzyl-4-phenylpiperidin-4-ol derivatives with a range of neurotransmitter receptors is a key area of research to determine their potential central nervous system effects. These studies are critical for understanding the compounds' mechanisms of action and for identifying derivatives with high affinity and selectivity for specific targets.

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a variety of neurological conditions. Derivatives of the benzylpiperidine scaffold have been investigated for their ability to modulate these receptors.

New series of benzylpiperazinyl derivatives have been designed and evaluated for their affinities towards σ1 and σ2 receptors. nih.gov Notably, certain compounds have demonstrated high affinity for the σ1 receptor, with Ki values in the low nanomolar range, and significant selectivity over the σ2 receptor. nih.gov For instance, 3-cyclohexyl-1-{4-[(4-methoxyphenoxy)methyl]piperazin-1-yl}propan-1-one showed a high σ1 receptor affinity (Ki σ1 = 1.6 nM) and an impressive selectivity ratio (Ki σ2/Ki σ1 = 886). nih.gov The structural features contributing to this high affinity and selectivity include the presence of hydrophobic groups and a specific linker length between the core and distal aromatic rings. nih.gov

Similarly, studies on phenoxyalkylpiperidines have identified compounds with sub-nanomolar affinity for the σ1 receptor and high selectivity over the σ2 subtype. uniba.it The 4-methylpiperidine (B120128) moiety, when linked by an appropriate chain to a phenoxy group, appears to be an optimal scaffold for σ1 receptor binding. uniba.it It has been noted that both agonists and antagonists of the σ1 receptor have therapeutic potential. uniba.it The introduction of a para-substituent on a secondary hydrophobic domain has been shown to improve both affinity and selectivity for the σ1 receptor. nih.gov

| Compound/Derivative Class | Receptor Target | Binding Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) | Reference |

| Benzylpiperazinyl derivatives | σ1 | 1.6–145 nM | 43–886 | nih.gov |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 | 1.6 nM | 886 | nih.gov |

| Phenoxyalkylpiperidines | σ1 | Sub-nanomolar to 1.49 nM | High (e.g., 278-fold for lead compound 1a) | uniba.it |

| 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) | Sigma Receptor | Not specified | Not specified | nih.gov |

| Aminoethyl-substituted piperidines | σ1 | High | Up to 60-fold | nih.gov |

The serotoninergic and dopaminergic systems are crucial for regulating mood, cognition, and motor function. The interaction of this compound derivatives with receptors and transporters in these systems is of significant interest.

Research into novel ligands based on functionalized piperidines has revealed compounds with the ability to bind to the human serotonin (B10506) transporter (SERT). mdpi.com In one study, competitive binding assays showed that some derivatives could competitively bind to h-SERT, with compound 21 exhibiting a notable polypharmacological profile with good and selective activity against both butyrylcholinesterase (BuChE) and SERT. mdpi.com

In the dopaminergic system, derivatives of a 3- or 4-benzyloxypiperidine scaffold have been identified as potent and selective dopamine (B1211576) D4 receptor (D4R) antagonists. nih.gov The structural overlap between the pharmacophores for the D4 receptor and the σ1 receptor, both featuring a basic nitrogen that interacts with an aspartate residue and aromatic groups involved in π-π stacking, has guided this research. chemrxiv.org The trifluoromethyl indazole analog, 12c, emerged as a highly potent σ1 modulator (Ki = 0.7 nM) with excellent selectivity over the D4 receptor (σ1:D4 = 829). chemrxiv.org Conversely, the core 4-benzylpiperidine (B145979) structure itself acts as a monoamine releasing agent with a pronounced selectivity for releasing dopamine and norepinephrine (B1679862) over serotonin. wikipedia.org

| Compound/Derivative Class | Target | Activity/Affinity | Selectivity | Reference |

| Functionalized piperidines (e.g., compound 21) | SERT | Good and selective activity | Not specified | mdpi.com |

| 3- or 4-benzyloxypiperidine derivatives | D4R | Antagonists | >30-fold vs. other dopamine subtypes | nih.gov |

| Trifluoromethyl indazole analog (12c) | σ1 | Ki = 0.7 nM | 829-fold (σ1 vs D4) | chemrxiv.org |

| 4-Benzylpiperidine | Dopamine Transporter (DAT) | EC50 = 109 nM (releasing agent) | 20- to 48-fold for DA vs 5-HT release | wikipedia.org |

| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | EC50 = 41.4 nM (releasing agent) | Not specified | wikipedia.org |

| 4-Benzylpiperidine | Serotonin Transporter (SERT) | EC50 = 5,246 nM (releasing agent) | Not specified | wikipedia.org |

The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and excitotoxicity. Modulating this receptor is a therapeutic strategy for various neurological disorders.

Derivatives of 4-benzyl-piperidin-4-ol have been developed as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor. nih.gov Starting from a lead compound, researchers were able to create antagonists with low activity at α1-adrenergic receptors. nih.gov Furthermore, 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov Another derivative, RMI-10608, an analog of haloperidol, also exhibits NMDA antagonist pharmacology. wikipedia.org

| Compound/Derivative | Target | Activity | Reference |

| (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol | NMDA Receptor (NR1/2B subtype) | Selective antagonist | nih.gov |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NMDA Receptor (NR1A/2B subtype) | Potent antagonist | nih.gov |

| RMI-10608 | NMDA Receptor | Antagonist | wikipedia.org |

Enzymatic Inhibition Assays

The inhibition of specific enzymes is another important aspect of the pharmacological profile of this compound derivatives. These assays quantify the ability of the compounds to interfere with enzymatic activity, which can have significant therapeutic implications.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.

A series of hybrid molecules combining (α)-lipoic acid and 4-amino-1-benzyl piperidines have been synthesized and evaluated for their cholinesterase inhibitory activity. koreascience.kr While the parent compounds showed little to no activity, the hybrid molecules demonstrated significant BuChE inhibitory activity, and in some cases, AChE inhibition as well. koreascience.krresearchgate.net One such hybrid, compound 17, was an effective inhibitor of both AChE (IC50 = 1.75 µM) and BuChE (IC50 = 5.61 µM), with a mixed type of inhibition for AChE and noncompetitive inhibition for BuChE. koreascience.krresearchgate.net

Other studies have focused on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. nih.gov Introducing bulky substituents or a phenyl group on the benzamide (B126) nitrogen dramatically enhanced anti-AChE activity. nih.govnih.gov Compound 21 from this series was found to be a particularly potent AChE inhibitor (IC50 = 0.56 nM) with an 18,000-fold greater affinity for AChE over BuChE. nih.gov Similarly, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) is another highly potent AChE inhibitor (IC50 = 1.2 nM) with a remarkable 34,700-fold selectivity over BuChE. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 Value | Selectivity | Reference |

| Hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine (B6355638) (Compound 17) | AChE | 1.75 µM | Not specified | koreascience.krresearchgate.net |

| Hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine (Compound 17) | BuChE | 5.61 µM | Not specified | koreascience.krresearchgate.net |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | 18,000-fold (AChE vs BuChE) | nih.gov |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM | 34,700-fold (AChE vs BuChE) | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, such as dopamine, serotonin, and norepinephrine. researchgate.net MAO inhibitors are used in the treatment of depression and Parkinson's disease.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

There is currently no available scientific literature or research data to suggest that this compound or its direct derivatives act as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Extensive searches of chemical and biological databases have not yielded any studies investigating the interaction between this specific compound and the 11β-HSD1 enzyme.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

Similar to 11β-HSD1 inhibition, there is a lack of published research on the effects of this compound or its derivatives on the activity of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). While the inhibition of NAPE-PLD is a subject of scientific inquiry for its potential therapeutic effects, no studies have specifically examined compounds with the this compound scaffold for this activity. nih.gov

Cellular and In Vitro Biological Activities

Antimicrobial Properties (Antibacterial and Antifungal)

Direct studies on the antimicrobial properties of this compound are not available. However, research on structurally related N-benzyl piperidin-4-one derivatives has shown promising antimicrobial activity. A study investigating newly synthesized N-benzyl piperidin-4-one derivatives revealed potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Further studies on other piperidin-4-one derivatives have also indicated that the introduction of a thiosemicarbazone moiety can enhance antifungal activity. biomedpharmajournal.org

Another study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which share the piperidine core, demonstrated significant antimicrobial activities against important plant pathogens. nih.gov Specifically, compounds 8b, 8d, 8g, 8h, 8i, and 8j from this series showed potent effects against the bacteria Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as the fungi Alternaria solani and Fusarium solani, when compared to standard antimicrobial agents. nih.gov

The following table summarizes the antimicrobial activities of some N-benzyl piperidin-4-one derivatives:

| Compound/Derivative | Target Organism | Activity | Reference |

| N-benzyl piperidin-4-one derivatives | Aspergillus niger (Fungus) | Potent | researchgate.net |

| N-benzyl piperidin-4-one derivatives | Escherichia coli (Bacterium) | Potent | researchgate.net |

| Thiosemicarbazone derivatives of piperidin-4-one | Fungi | High | biomedpharmajournal.org |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Xanthomonas axonopodis pv. vesicatoria (Bacterium) | Significant | nih.gov |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Ralstonia solanacearum (Bacterium) | Significant | nih.gov |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Alternaria solani (Fungus) | Significant | nih.gov |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Fusarium solani (Fungus) | Significant | nih.gov |

Antiproliferative Activity in Cancer Cell Lines

While there is no direct evidence for the antiproliferative activity of this compound, studies on structurally similar compounds, specifically analogs of the marine alkaloid makaluvamine bearing substituted benzyl (B1604629) side chains, have demonstrated notable antiproliferative effects. nih.gov

In one study, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl analogs showed significant antiproliferative effects on the MCF-7 breast cancer cell line, with IC50 values of 2.3 µM, 1.8 µM, and 2.8 µM, respectively. nih.gov Furthermore, benzyl and 4-fluorobenzyl analogs exhibited broad and potent inhibition against a panel of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen. nih.gov The 4-fluorobenzyl analog was particularly effective against the renal cancer cell line RXF-393, and the dimethoxy phenethyl analog showed high activity against the CNS cancer cell line SF-268. nih.gov

The table below details the antiproliferative activity of these makaluvamine analogs:

| Analog | Cancer Cell Line | Activity (IC50) | Reference |

| 4-Methyl-benzyl analog | MCF-7 (Breast) | 2.3 µM | nih.gov |

| 4-Chloro-benzyl analog | MCF-7 (Breast) | 1.8 µM | nih.gov |

| 4-Fluoro-benzyl analog | MCF-7 (Breast) | 2.8 µM | nih.gov |

| 4-Fluorobenzyl analog | RXF-393 (Renal) | LogGI50 < -8.0 M | nih.gov |

| Dimethoxy phenethyl analog | SF-268 (CNS) | LogGI50 < -8.0 M | nih.gov |

| 4-Fluorobenzyl analog | MCF-7 (Breast) | LogLC50 -6.01 M | nih.gov |

Exploration of Specific Therapeutic Applications

Potential in Neuropsychiatric Disorders

There is no scientific literature available that investigates the potential of this compound or its derivatives in the context of neuropsychiatric disorders. The exploration of this compound scaffold for such therapeutic applications remains an uninvestigated area of research.

Role in Metabolic Disease Research

The investigation into the therapeutic potential of this compound and its direct derivatives in the context of metabolic diseases, such as diabetes and obesity, is an area with limited publicly available research. While the broader class of piperidine-containing compounds has been explored for various pharmacological activities, specific studies focusing on the metabolic effects of this compound derivatives are not extensively documented in current scientific literature.

Research into related heterocyclic compounds has shown promise in the development of agents for metabolic disorders. For instance, certain fused-pyrimidine derivatives have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes and obesity. nih.gov These studies, however, involve core structures that are distinct from this compound. The exploration of 4-phenylpiperidine (B165713) derivatives has been documented in the context of their interaction with monoamine oxidase (MAO), an enzyme implicated in various neurological processes, but a direct link to metabolic disease pathways has not been a primary focus. nih.gov

Given the established role of other piperidine-containing molecules in diverse therapeutic areas, the potential for this compound derivatives in metabolic disease research remains a prospective field of inquiry. Future studies would be necessary to elucidate any significant pharmacological activity and mechanisms of action in this domain.

Investigations in Cancer Therapeutics

In contrast to the limited data in metabolic research, derivatives of this compound have been the subject of more focused investigation in the field of cancer therapeutics, particularly as antiproliferative agents. Research has centered on the synthesis of novel compounds incorporating the 1-benzyl-4-phenylpiperidine (B14123632) moiety and evaluating their cytotoxic effects against various cancer cell lines.

A notable area of research involves the development of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives that include a benzylpiperidinyl component. These compounds have demonstrated significant antiproliferative activity against several human leukemia cell lines. mdpi.com The design of these derivatives often builds upon lead compounds known to inhibit critical cell signaling pathways in cancer, such as the PI3K/Akt pathway.

Detailed research findings have highlighted the cytotoxic potential of these derivatives against a panel of human leukemia cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Antiproliferative Activity of this compound Derivatives in Human Leukemia Cell Lines

| Cell Line | Compound/Derivative | IC50 (µM) |

| K562 (Chronic Myelogenous Leukemia) | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 8-31 |

| U937 (Histiocytic Lymphoma) | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 8-31 |

| HL60 (Acute Promyelocytic Leukemia) | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 8-31 |

| MV4-11 (Acute Myeloid Leukemia) | (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Not specified |

| MOLM14 (Acute Myeloid Leukemia) | (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Not specified |

| Jurkat (Acute T-cell Leukemia) | (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Not specified |

This table is based on data reported for pyrrolo[1,2-a]quinoxaline derivatives containing a benzylpiperidine moiety. mdpi.commdpi.com

The mechanism of action for the anticancer effects of these derivatives is an active area of investigation. Some opioids, including certain phenylpiperidine derivatives, have been observed to have immunosuppressive effects, which could potentially influence cancer progression. painphysicianjournal.com Furthermore, the structural framework of these compounds lends itself to modifications aimed at enhancing potency and selectivity for cancer cells. The synthesis of aminoethyl-substituted piperidine derivatives, for instance, has yielded compounds with significant antiproliferative properties against non-small cell lung cancer and prostate cancer cell lines. nih.gov

Structure-activity relationship (SAR) studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated a strong correlation between their inhibitory potency against the deubiquitinating enzyme USP1/UAF1 and their activity in non-small cell lung cancer cells. nih.gov This highlights a potential molecular target for this class of compounds. The versatility of the piperidine scaffold allows for the synthesis of a diverse range of derivatives, and it is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov

Advanced Spectroscopic and Chromatographic Methods in 1 Benzyl 4 Phenylpiperidin 4 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 1-Benzyl-4-phenylpiperidin-4-ol, ¹H and ¹³C NMR spectra would allow for the complete assignment of all proton and carbon signals, confirming the presence of the benzyl (B1604629), phenyl, and piperidinol moieties.

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of 7.2-7.5 ppm. The benzylic protons (-CH₂-) would appear as a characteristic singlet around 3.5 ppm. The piperidine (B6355638) ring protons would present as a series of multiplets, and the hydroxyl (-OH) proton would appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. Key signals would include those for the aromatic carbons, the benzylic carbon, the quaternary carbon of the piperidine ring attached to the hydroxyl and phenyl groups (C4), and the other aliphatic carbons of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹H NMR Data| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.45 - 7.20 | Multiplet | Aromatic protons (C₆H₅- and C₆H₅CH₂-) |

| ~3.55 | Singlet | Benzylic protons (-CH₂-) |

| ~2.80 - 2.60 | Multiplet | Piperidine protons (H2, H6) |

| ~2.20 - 2.00 | Multiplet | Piperidine protons (H3, H5) |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~147.0 | C4' (Quaternary phenyl carbon) |

| ~138.0 | C1'' (Quaternary benzyl carbon) |

| ~129.0 - 125.0 | Aromatic carbons |

| ~71.0 | C4 (Quaternary piperidine carbon) |

| ~63.0 | Benzylic carbon (-CH₂) |

| ~50.0 | C2, C6 (Piperidine carbons) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. A prominent, broad band in the region of 3650-3200 cm⁻¹ would indicate the O-H stretching vibration of the tertiary alcohol group. libretexts.org Aromatic C-H stretching would be observed as a series of sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl groups would appear just below 3000 cm⁻¹. libretexts.org The C-N stretching of the tertiary amine would be visible in the fingerprint region, typically around 1200-1000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3080 - 3030 | Medium to Weak | Aromatic C-H Stretch |

| ~2950 - 2800 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Bending |

| ~1150 | Medium | C-N Stretch (Tertiary Amine) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Mass Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the molecular weight of the target compound.

In the analysis of this compound, LC would separate the compound from any starting materials, by-products, or other impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The molecular formula for this compound is C₁₈H₂₁NO, which corresponds to a monoisotopic mass of approximately 267.16 Da. uni.lucymitquimica.comalfa-chemistry.com The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 268.17. uni.lu The presence of a single major peak in the chromatogram at the expected retention time, coupled with the correct mass-to-charge ratio in the mass spectrum, provides strong evidence of the compound's purity and identity.

Table 3: Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₈H₂₂NO⁺ | 268.16960 |

| [M+Na]⁺ | C₁₈H₂₁NNaO⁺ | 290.15154 |

| [M+K]⁺ | C₁₈H₂₁KNO⁺ | 306.12548 |

| [M+NH₄]⁺ | C₁₈H₂₅N₂O⁺ | 285.19614 |

| [M+H-H₂O]⁺ | C₁₈H₂₀N⁺ | 250.15958 |

Data sourced from PubChem. uni.lu

Radioligand Binding Assays for Receptor Affinity Quantification

Radioligand binding assays are essential pharmacological tools used to determine the affinity of a compound for a specific biological receptor. These assays measure how effectively a test compound competes with a known radioactive ligand (the radioligand) for binding to the receptor.

Table 4: Example of Receptor Affinity Data for a Structurally Related Benzylpiperidine Derivative

| Compound | Receptor Target | Radioligand | Kᵢ (nM) |

|---|---|---|---|

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 (in MCF-7 cells) | 4-[¹²⁵I]BP | 4.6 |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (displaced by DTG) | 4-[¹²⁵I]BP | 56 |

This table illustrates the type of data obtained from radioligand binding assays using a known derivative to show the method's application. nih.govresearchgate.net

Future Research Trajectories and Translational Potential of 1 Benzyl 4 Phenylpiperidin 4 Ol Analogs

Development of Novel Therapeutic Agents

The core structure of 1-benzyl-4-phenylpiperidin-4-ol has proven to be a highly adaptable template for designing agents that can interact with a diverse range of biological targets. Research into its analogs is paving the way for new treatments across multiple disease areas.

One significant area of development is in the field of neuropharmacology. Analogs have been designed as potent and selective antagonists for the NR1/2B subtype of the N-Methyl-D-Aspartate (NMDA) receptor. nih.gov By modifying the core structure, researchers have developed compounds with high affinity for this specific receptor subtype while minimizing activity at other receptors like the α1-adrenergic receptors, which is a crucial step in creating more targeted therapies with fewer side effects. nih.gov

Another promising frontier is the development of anti-infective agents. Piperidine (B6355638) derivatives based on this scaffold have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. tandfonline.comacs.org This pathway is vital for the survival of the bacterium, making MenA a validated target for new anti-tuberculosis drugs. acs.org Studies have identified potent inhibitors that also show synergy with other agents targeting the electron transport chain, presenting a new strategy to combat tuberculosis. acs.org Further optimization of a piperidinol hit through parallel synthesis has yielded analogs with significant anti-tuberculosis activity, although in vivo side effects highlighted the need for further refinement of the core structure. acs.org

Furthermore, the scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's. Derivatives have been synthesized as potential acetylcholinesterase (AChE) inhibitors, which work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.com In a separate line of research, analogs have been developed as potent ligands for sigma (σ) receptors, which are implicated in neurodegenerative disorders and psychosis. frontiersin.org Certain derivatives show high affinity for both sigma and serotonin (B10506) 5-HT(1A) receptors, suggesting their potential as atypical antipsychotic agents. frontiersin.org

Table 1: Therapeutic Targets of this compound Analogs

| Therapeutic Area | Biological Target | Analog Type/Scaffold | Research Finding |

|---|---|---|---|

| Neuroscience | NMDA Receptor (NR1/2B subtype) | (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol | Development of highly potent and selective antagonists with low off-target activity. nih.gov |

| Infectious Disease | M. tuberculosis MenA | Lipophilic naphthalene (B1677914) ether derivatives | Identification of inhibitors with potent activity against MenA and Mtb. tandfonline.comacs.org |

| Infectious Disease | M. tuberculosis | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Analogs with good anti-tuberculosis activity (MIC: 1.4-1.7 μg/mL) identified via library synthesis. acs.org |

| Neurodegenerative | Acetylcholinesterase (AChE) | 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl) aminoethyl]piperidine | Synthesis of potential AChE inhibitors for Alzheimer's disease treatment. tandfonline.com |

| Neuroscience | Sigma (σ) Receptors | 1-Aralkyl-4-benzylpiperidine derivatives | Development of potent σ ligands with potential as atypical antipsychotics. frontiersin.org |

Advancements in Synthetic Methodologies

The synthesis of this compound and its analogs is a well-established but continually evolving field. The foundational synthesis involves the reaction of 1-benzyl-4-piperidone with a phenyl-organometallic reagent, such as phenyllithium. sigmaaldrich.com The precursor, 1-benzyl-4-piperidone, can be synthesized from raw materials like benzylamine (B48309) and methyl acrylate (B77674) through a sequence of reactions including 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation, with reported yields as high as 78.4%. stanford.edu

Modern synthetic efforts focus on improving efficiency, yield, and the diversity of accessible analogs. One key advancement is the use of parallel synthesis to rapidly generate large libraries of compounds for screening. acs.org For instance, a 22-member optimization library of piperidinol analogs was created to establish a clear structure-activity relationship (SAR) for anti-tuberculosis activity. acs.org

Researchers are also focused on optimizing individual reaction steps. For example, in the synthesis of related compounds, studies have shown that intermediates like α-aminonitriles can be sensitive to acid, requiring careful selection of hydrolysis conditions. nih.gov It was found that using cold, concentrated sulfuric acid could achieve a 73% yield for a carboxamide intermediate, whereas other methods were less successful. nih.gov Such detailed optimization is crucial for making synthetic routes viable for larger-scale production. Other methods disclose the use of a vitride (B8709870) complex as a reducing agent for 1-benzyl-4-piperidine formic acid esters, noting that the raw materials are easily prepared and the method is suitable for industrial production due to high yields and product purity. cymitquimica.com

Integration of Advanced Computational Approaches

Modern drug discovery relies heavily on the integration of computational methods to accelerate the design and optimization of new therapeutic agents. For piperidine-based scaffolds, these approaches are crucial for understanding the complex interplay between molecular structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used in this field. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com These models are used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. acs.org For example, QSAR studies on piperidine derivatives have been developed to predict their toxicity against Aedes aegypti and their inhibitory activity against targets like the Akt1 kinase, which is involved in cancer. nih.govtandfonline.comnih.gov These models use molecular descriptors to quantify physicochemical properties, and techniques like Multiple Linear Regression (MLR) and machine learning are employed to build the predictive models. nih.govtandfonline.com

Pharmacophore modeling is another powerful ligand-based design strategy, particularly useful when the 3D structure of the biological target is unknown. acs.org A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. Predictive pharmacophore models have been successfully generated for piperidine-based CCR5 antagonists, which are a class of HIV-1 entry inhibitors. acs.orgacs.org These models, consisting of features like hydrogen bond acceptors and hydrophobic regions, serve as 3D queries for virtual screening of compound databases to identify novel, structurally diverse hits. acs.orgfrontiersin.org

Exploration of New Biological Targets and Pathways

The versatility of the this compound scaffold allows medicinal chemists to target a growing list of diverse biological pathways, opening up new avenues for therapeutic intervention.

In neuroscience, beyond the well-explored NMDA receptors, analogs are being directed toward sigma (σ) receptors. frontiersin.org These receptors are recognized as valuable targets for treating neurodegenerative disorders, and the development of potent and selective ligands from the 1-aralkyl-4-benzylpiperidine series is a significant step forward. frontiersin.org The ability to fine-tune selectivity between sigma-1 and sigma-2 subtypes, as well as versus other CNS targets like dopamine (B1211576) and serotonin receptors, is a key focus of this research. frontiersin.org Another critical CNS target is acetylcholinesterase (AChE), where piperidine-based structures are being designed to address the cholinergic deficit associated with Alzheimer's disease. tandfonline.com

In the realm of infectious diseases, the focus has expanded to novel and essential bacterial pathways. The targeting of MenA in the Mycobacterium tuberculosis electron transport chain is a prime example. tandfonline.comacs.org This enzyme is part of the menaquinone biosynthetic pathway, which is crucial for the bacterium's survival, especially under the hypoxic conditions found within infected granulomas. acs.org Inhibiting this pathway represents a promising strategy for developing narrow-spectrum antitubercular drugs. tandfonline.com The discovery that piperidinol compounds, initially identified through library screening, possess anti-tuberculosis activity suggests that this scaffold can be adapted to hit previously unexplored mycobacterial targets. acs.org

Q & A

Q. What are the key considerations for optimizing the synthetic route of 1-Benzyl-4-phenylpiperidin-4-ol?

Methodological Answer: Optimizing the synthesis involves selecting appropriate reagents, controlling reaction conditions (e.g., temperature, solvent polarity), and monitoring reaction progress via analytical techniques like thin-layer chromatography (TLC) or GC-MS. For example, in analogous piperidine derivatives, refluxing with propionic anhydride under inert gas (argon) improved yields to ~80% . Key steps include purification via recrystallization or column chromatography and validation through NMR (e.g., ¹H/¹³C NMR for structural confirmation) .

Q. What safety protocols are critical when handling this compound and its intermediates?

Methodological Answer: Due to insufficient toxicological data, strict safety measures are required:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Exposure Response: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Ventilation: Use fume hoods to mitigate inhalation risks.

- Waste Disposal: Follow institutional guidelines for organic solvents and amine-containing compounds .

Q. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques: Combine GC-MS (to confirm molecular weight and fragmentation patterns) and HPLC (to quantify purity). For example, GC-MS analysis of a related compound showed a retention time of 21.23 min and matched calculated/found mass spectra .

- Spectroscopic Confirmation: ¹H NMR (e.g., aromatic proton integration at δ 7.40–7.24 ppm) and ¹³C NMR (e.g., carbonyl signals at δ 174.1 ppm) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzyl or phenyl groups) and evaluate binding affinity via in vitro assays (e.g., receptor binding studies). For example, replacing the phenyl group with a fluorophenyl moiety in derivatives improved target selectivity .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, guiding synthetic prioritization .

Q. How should researchers resolve contradictions in spectral data or reaction yields during synthesis?

Methodological Answer:

- Troubleshooting Steps:

- Reproducibility Checks: Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., oxidation byproducts from incomplete anhydride reactions) .

- Alternative Pathways: Test orthogonal synthetic routes (e.g., Grignard addition vs. reductive amination) to bypass problematic steps .

Q. What experimental design strategies improve the scalability of this compound synthesis?

Methodological Answer:

- Factorial Design: Apply a 2^k factorial approach to optimize variables (e.g., catalyst loading, temperature) and identify critical parameters .

- Process Intensification: Use flow chemistry for continuous production, reducing batch variability .

- Scale-Up Validation: Pilot studies at 10x lab scale with real-time monitoring (e.g., PAT tools) to detect deviations .

Q. What computational tools are effective in predicting the physicochemical properties of this compound?

Methodological Answer:

- Software Platforms:

- Validation: Compare computed data with empirical measurements (e.g., experimental logP via shake-flask method) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.